Fukiic acid

Description

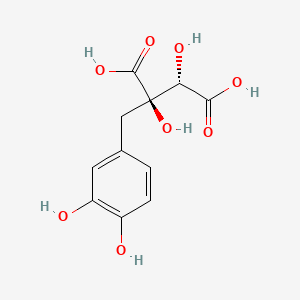

Structure

2D Structure

3D Structure

Properties

CAS No. |

35388-56-8 |

|---|---|

Molecular Formula |

C11H12O8 |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |

InChI Key |

PHFSBARLASYIFM-LDYMZIIASA-N |

SMILES |

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O |

Other CAS No. |

35388-56-8 |

physical_description |

Liquid |

Synonyms |

fukiic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fukiic Acid: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a naturally occurring phenolic compound, has garnered interest in the scientific community for its distinct chemical structure and potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical architecture, physicochemical properties, and known biological functions. Particular emphasis is placed on its role as an inhibitor of HIV-1 integrase. This document also outlines experimental methodologies for its synthesis and discusses its potential, though largely unexplored, involvement in cellular signaling pathways, drawing parallels with structurally related compounds.

Chemical Structure and Properties

This compound is chemically defined as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid. This specific stereochemistry is crucial for its biological function. The molecule consists of a catechol (3,4-dihydroxyphenyl) group attached to a tartaric acid backbone.

The key structural features and physicochemical properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid | |

| Molecular Formula | C₁₁H₁₂O₈ | |

| Molecular Weight | 272.21 g/mol | |

| CAS Number | 35388-56-8 | |

| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--O)O">C@@(C(=O)O)O)O)O | |

| Predicted XLogP3 | -1.1 | |

| Hydrogen Bond Donor Count | 6 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 5 |

Visualization of this compound's Chemical Structure

Synthesis and Isolation

Total Synthesis

A total synthesis of racemic this compound has been successfully achieved, providing a viable route to obtain this compound for research purposes. The synthesis commences from veratraldehyde and is completed in six steps with an overall yield of approximately 7%.[1] While the detailed, step-by-step protocol with specific reagents and reaction conditions for each of the six steps is outlined in the full research paper, the abstract provides a concise overview of the synthetic strategy.[1]

Natural Isolation

This compound is a constituent of several plants, most notably from the genus Petasites and Cimicifuga. It can be isolated from the hydrolysate of a polyphenol found in Petasites japonicus (Japanese butterbur).[2][3] Furthermore, esters of this compound have been isolated from the rhizomes of Cimicifuga racemosa (black cohosh).[4] The isolation from natural sources typically involves extraction with a polar solvent, such as 50% ethanol, followed by chromatographic purification steps.[4] Fukinolic acid, an ester of this compound, yields this compound and caffeic acid upon hydrolysis.[3]

Biological Activity

HIV-1 Integrase Inhibition

One of the most significant reported biological activities of this compound is its potent inhibition of HIV-1 integrase.[1] This enzyme is essential for the replication of the HIV-1 virus, making it a critical target for antiretroviral drug development. While the initial report did not specify the half-maximal inhibitory concentration (IC₅₀), it established racemic this compound as a potent inhibitor of this key viral enzyme.[1] This finding positions this compound as a promising scaffold for the development of novel anti-HIV-1 agents.

Potential Involvement in Cellular Signaling Pathways

Direct research into the effects of this compound on specific cellular signaling pathways is currently limited. However, insights can be drawn from studies on structurally related compounds, particularly caffeic acid, which shares the same catechol moiety.

-

NF-κB Pathway: Caffeic acid has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition by caffeic acid suggests that this compound may also possess anti-inflammatory properties. The proposed mechanism for caffeic acid involves the modulation of the NIK/IKK and c-Src/ERK signaling cascades.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and cell growth. Studies on compounds with similar structural motifs to this compound suggest a potential for interaction with the MAPK pathway.[7][8] For instance, shikimic acid, another plant-derived acid, has been shown to regulate the NF-κB/MAPK signaling pathway.[9]

The potential influence of this compound on these pathways is a promising area for future research. A diagram illustrating the potential, though unconfirmed, signaling pathway interactions of this compound, based on the activity of related compounds, is presented below.

Experimental Protocols

HIV-1 Integrase Inhibition Assay (General Protocol)

A standard assay to determine the inhibitory effect of a compound on HIV-1 integrase involves the following general steps. The specific conditions for this compound would need to be optimized.

-

Enzyme and Substrate Preparation: Purified recombinant HIV-1 integrase and a labeled oligonucleotide substrate that mimics the viral DNA end are prepared.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺ or Mn²⁺ ions, which are essential for the enzyme's catalytic activity.

-

Incubation: The enzyme, substrate, and various concentrations of the test compound (this compound) are incubated together.

-

Analysis: The reaction products are separated by gel electrophoresis and quantified to determine the extent of inhibition.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from a dose-response curve.

Future Directions

This compound presents a compelling case for further investigation. Key areas for future research include:

-

Detailed Pharmacological Profiling: Elucidating the precise IC₅₀ value of this compound against HIV-1 integrase and evaluating its activity against other viral and cellular targets.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and MAPK, to understand its potential anti-inflammatory and other cellular effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in preclinical animal models.

Conclusion

This compound is a natural product with a well-defined chemical structure and promising biological activity, particularly as an inhibitor of HIV-1 integrase. While research into its full pharmacological profile is still in its early stages, the available data suggest that it is a valuable lead compound for the development of new therapeutic agents. Further exploration of its synthesis, biological activities, and underlying mechanisms of action is warranted to fully realize its potential in drug discovery and development.

References

- 1. The total synthesis of this compound, an HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) this compound Isolated From the Hydrolysate of a [research.amanote.com]

- 3. The Constituents of <i>Petasites japonicus</i>: Structures of this compound and Fukinolic Acid | CiNii Research [cir.nii.ac.jp]

- 4. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 6. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade [mdpi.com]

- 9. Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fukiic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a phenolic compound of significant interest, exhibits a range of biological activities that position it as a promising candidate for further investigation in drug discovery and development. This document provides an in-depth technical guide on the core physicochemical properties of this compound, with a focus on its molecular formula and weight. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Molecular Data

This compound is chemically defined as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid.[1] Its fundamental molecular attributes are summarized in the table below, providing a clear and concise reference for laboratory and computational work.

| Parameter | Value | Source |

| Molecular Formula | C11H12O8 | PubChem[1][2][3] |

| Molecular Weight | 272.21 g/mol | PubChem[1][2] |

| IUPAC Name | (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid | PubChem[1] |

| CAS Registry Number | 35388-56-8 | PubChem[1] |

| Synonyms | This compound, (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acid | PubChem[1] |

Experimental Protocols

Detailed experimental methodologies for the isolation, purification, and characterization of this compound are crucial for reproducible research. While specific protocols can vary based on the source material, a general workflow can be conceptualized.

Conceptual Workflow for Isolation and Purification

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a plant source. This process typically involves initial extraction, followed by solvent partitioning and chromatographic separation.

References

Unveiling the Botanical Trove of Fukiic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of Fukiic acid and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details the quantitative distribution of these compounds in various plant tissues, outlines experimental protocols for their extraction and analysis, and presents a putative biosynthetic pathway.

Primary Botanical Sources

This compound and its prominent ester, fukinolic acid, are primarily found in two plant species:

-

Petasites japonicus (Butterbur): This plant is a significant source of fukinolic acid, which is considered one of its main phenolic constituents.[1] Various parts of the plant, including the leaves, stems, and roots, contain these compounds.[1]

-

Actaea racemosa (Black Cohosh): The rhizomes of this plant are known to contain this compound and its hydroxycinnamic acid esters, including fukinolic acid and cimicifugic acids.[2][3][4]

Quantitative Distribution of this compound and Its Derivatives

While precise quantitative data for this compound across different plant parts is not extensively documented in a single repository, the available literature indicates its prominence, particularly in the form of its derivatives. Fukinolic acid and 3,4-di-O-caffeoylquinic acid have been identified as major active compounds in Petasites japonicus based on their activity and abundance.[1] In Actaea racemosa, various esters of this compound, including fukinolic acid and cimicifugic acids A, B, D, E, and F, have been isolated from the rhizomes.[2][3]

For a clearer comparison, the following table summarizes the presence of this compound and its key derivatives in the identified plant sources.

| Plant Species | Plant Part | Compound(s) | Quantitative Data | Reference |

| Petasites japonicus | Leaves, Stems, Roots | Fukinolic Acid, this compound | Major phenolic constituent | [1] |

| Actaea racemosa | Rhizome | This compound Esters (Fukinolic Acid, Cimicifugic Acids A, B, D, E, F) | Present as significant polyphenols | [2][3][4] |

Note: Specific concentrations in mg/g of dry weight are not consistently reported across the literature, highlighting a gap for future quantitative studies.

Experimental Protocols

Extraction of this compound Esters from Actaea racemosa

A common method for the extraction of hydroxycinnamic acid esters of this compound from the rhizomes of Actaea racemosa involves the use of a 50% ethanolic extract.[3] For a more targeted extraction of phenolic compounds, a 70:30 methanol:water (v/v) solution can be utilized with sonication for 10 minutes.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the determination of hydroxycinnamic acid derivatives in Cimicifuga racemosa (synonymous with Actaea racemosa) extracts has been developed.[5] This method allows for the baseline chromatographic separation of key compounds including fukinolic acid and cimicifugic acids.

Typical HPLC System and Conditions:

-

Column: XTerra MS C18[5] or Aqua C18 column (250 × 4.6 mm, 5 μm)[6]

-

Mobile Phase: A gradient of water and acetonitrile, often with the addition of a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[6]

-

Detection: UV detection at 320 nm[6] or 331 nm is suitable for these compounds. A photodiode array (PDA) detector can also be used.[5][7]

-

Mass Spectrometry (MS) Coupling: For identification and confirmation, HPLC can be coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS).[8]

The following diagram illustrates a general workflow for the extraction and analysis of this compound derivatives.

References

- 1. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenolic constituents of Actaea racemosa [pubmed.ncbi.nlm.nih.gov]

- 3. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Actaea racemosa (root and rhizome) - AHPA Botanical Identity References Compendium [botanicalauthentication.org]

An In-depth Technical Guide on the Discovery and Isolation of Fukiic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid, a phenylpropanoid derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the methodologies for its extraction from natural sources and subsequent purification, including the hydrolysis of its naturally occurring esters. Furthermore, this document presents a summary of its known biological activities and, based on the activities of structurally related compounds, proposes a hypothetical signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, is a phenolic acid belonging to the phenylpropanoid class of natural products. Its discovery is linked to the investigation of bioactive constituents from various plant species, notably from the genera Petasites and Actaea (formerly Cimicifuga). In these plants, this compound often exists as esters, such as Fukinolic acid and Cimicifugic acids. These esters have been the primary focus of much of the research into the biological effects of these plant extracts.

The interest in this compound and its derivatives stems from a range of reported biological activities, including estrogenic, anti-tumor, and collagenolytic effects. Understanding the isolation and purification of the parent compound, this compound, is crucial for further pharmacological evaluation and potential therapeutic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and handling.

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₂O₈ | --INVALID-LINK-- |

| Molecular Weight | 272.21 g/mol | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a solid at room temperature. | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |

Natural Sources

This compound and its esters have been identified in several plant species. The primary sources include:

-

Petasites japonicus (Butterbur): This is one of the first plants from which this compound derivatives were isolated.

-

Actaea racemosa (Black Cohosh, formerly Cimicifuga racemosa ): The rhizomes of this plant are a well-documented source of Fukinolic acid and other Cimicifugic acids.[1]

-

Actaea dahurica |

-

Piscidia piscipula |

Experimental Protocols: Isolation and Purification

The isolation of pure this compound is a multi-step process that typically involves the extraction of its esters from plant material, followed by hydrolysis and chromatographic purification.

Extraction of this compound Esters (e.g., Fukinolic Acid)

This protocol is based on the general methods reported for the extraction of phenylpropanoid esters from the rhizomes of Actaea racemosa.

Objective: To obtain a crude extract rich in this compound esters.

Materials and Reagents:

-

Dried and powdered rhizomes of Actaea racemosa.

-

50% (v/v) Ethanol (B145695) in deionized water.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Büchner funnel with filter paper).

Procedure:

-

Macerate the dried and powdered plant material in 50% ethanol at a 1:10 (w/v) ratio.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Hydrolysis of this compound Esters

This protocol describes a general method for the acid-catalyzed hydrolysis of the crude extract to yield free this compound.

Objective: To cleave the ester linkage in Fukinolic acid and other esters to liberate this compound.

Materials and Reagents:

-

Crude extract containing this compound esters.

-

2 M Hydrochloric acid (HCl).

-

Sodium bicarbonate (NaHCO₃) solution (saturated).

-

Ethyl acetate (B1210297).

-

Separatory funnel.

-

pH meter or pH indicator strips.

Procedure:

-

Dissolve the crude extract in a minimal amount of 50% ethanol.

-

Add 2 M HCl to the solution to achieve a final concentration of 1 M.

-

Heat the mixture at 80-90°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, neutralize the reaction mixture with a saturated NaHCO₃ solution to a pH of approximately 7.

-

Partition the neutralized solution with ethyl acetate in a separatory funnel.

-

Separate the aqueous and organic layers. The this compound is expected to be in the aqueous layer.

-

Wash the aqueous layer with ethyl acetate to remove less polar compounds.

-

The resulting aqueous solution contains the crude this compound.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the hydrolyzed extract using preparative high-performance liquid chromatography (prep-HPLC).

Objective: To isolate pure this compound from the crude hydrolysate.

Materials and Reagents:

-

Crude this compound solution.

-

Preparative HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Formic acid in deionized water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Fraction collector.

-

Lyophilizer.

Procedure:

-

Filter the crude this compound solution through a 0.45 µm filter.

-

Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the filtered sample onto the column.

-

Elute the compounds using a linear gradient of increasing acetonitrile (Mobile Phase B) concentration. A suggested gradient is from 5% to 50% B over 40 minutes.

-

Monitor the elution profile using a UV detector at a wavelength of 280 nm.

-

Collect fractions corresponding to the peak of this compound.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Biological Activities and Signaling Pathways

Direct research on the biological activities of isolated this compound is limited. However, studies on its derivatives and structurally similar compounds, such as caffeic acid, provide insights into its potential pharmacological effects.

Summary of Reported Biological Activities

| Activity | Compound(s) Studied | Key Findings | Reference |

| Estrogenic Activity | Fukinolic Acid | Increased proliferation of estrogen-dependent MCF-7 cells. | [1] |

| Anti-tumor Activity | Fukinolic Acid, Cimicifugic Acids | Varied effects on different breast cancer cell lines. | [1] |

| Collagenolytic Inhibition | Fukinolic Acid, Cimicifugic Acids | Inhibition of collagenase activity. Fukinolic acid and esters of this compound were more potent than this compound itself. | [2][3] |

| Vasoactive Effects | Fukinolic Acid, Cimicifugic Acids | Fukinolic acid caused relaxation of aortic strips. | |

| Inhibition of HIV-1 Integrase | rac-Fukiic acid | Potent inhibitor of HIV-1 integrase in vitro. | [4] |

Hypothetical Signaling Pathway of this compound

Due to the lack of direct studies on the signaling pathways modulated by this compound, a hypothetical pathway is proposed based on the well-documented effects of its structural analog, caffeic acid. Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][6][7] It is plausible that this compound, sharing the catechol moiety of caffeic acid, may exhibit similar activities.

Caption: Experimental workflow to investigate the effects of this compound on inflammatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Fukinolic Acid and Cimicifugic Acids from Cimicifuga Species on Collagenolytic Activity [jstage.jst.go.jp]

- 4. The total synthesis of this compound, an HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fukiic Acid Derivatives in Cimicifuga racemosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb belonging to the Ranunculaceae family.[1] Its rhizomes and roots have a long history of use in traditional medicine for a variety of ailments, particularly for the management of menopausal symptoms.[1] The medicinal properties of C. racemosa are attributed to its complex phytochemical composition, which includes triterpene glycosides, flavonoids, and a significant class of phenolic compounds known as fukiic acid derivatives.[1][2] These derivatives, which are esters of this compound or the related piscidic acid with hydroxycinnamic acids like caffeic acid, ferulic acid, and isoferulic acid, have garnered considerable scientific interest due to their diverse biological activities.[3][4] This technical guide provides an in-depth overview of the this compound derivatives found in Cimicifuga racemosa, detailing their isolation and characterization, quantitative analysis, and known biological activities with a focus on their underlying molecular mechanisms.

Chemical Profile of this compound Derivatives in Cimicifuga racemosa

Several this compound and piscidic acid derivatives have been isolated and identified from the rhizomes of Cimicifuga racemosa.[4] These compounds are formed through the esterification of this compound or piscidic acid with various hydroxycinnamic acids.[5]

Key Identified Derivatives:

-

Fukinolic acid (2-E-caffeoylthis compound): An ester of this compound and caffeic acid.[4]

-

Cimicifugic acid A (2-E-feruloylthis compound): An ester of this compound and ferulic acid.[4]

-

Cimicifugic acid B (2-E-isoferuloylthis compound): An ester of this compound and isoferulic acid.[4]

-

Cimicifugic acid E (2-E-feruloylpiscidic acid): An ester of piscidic acid and ferulic acid.[4]

-

Cimicifugic acid F (2-E-isoferuloylpiscidic acid): An ester of piscidic acid and isoferulic acid.[4]

-

Dehydrocimicifugic acid A and B: These have also been tentatively identified in black cohosh extracts.[6]

Quantitative Data Summary

The biological activity of this compound derivatives is concentration-dependent. The following tables summarize the available quantitative data on the inhibitory concentrations and effective concentrations of these compounds in various biological assays.

Table 1: Inhibitory Activity of this compound Derivatives against Cytochrome P450 (CYP) Isozymes [7]

| Compound | CYP1A2 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |

| Fukinolic acid | 1.8 | 12.6 | 8.5 | 10.2 |

| Cimicifugic acid A | 7.2 | 9.8 | 6.4 | 8.9 |

| Cimicifugic acid B | 6.5 | 11.2 | 7.1 | 9.5 |

Table 2: Estrogenic and Anti-inflammatory Activity of this compound Derivatives

| Compound | Biological Activity | Assay System | Effective Concentration | Reference |

| Fukinolic acid | Estrogenic (Increased cell proliferation) | Estrogen-dependent MCF-7 cells | 126% proliferation at 5 x 10⁻⁸ M | [8] |

| Isoferulic acid | Anti-inflammatory (Inhibition of IL-8 production) | Influenza virus-infected murine macrophages | Significant reduction at 100 µg/mL | [9] |

| Ferulic acid | Anti-inflammatory (Inhibition of IL-8 production) | Influenza virus-infected murine macrophages | Significant reduction at 100 µg/mL | [9] |

Experimental Protocols

Isolation of this compound Derivatives

A common method for the isolation of this compound derivatives from Cimicifuga racemosa rhizomes involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Dried and powdered rhizomes of C. racemosa are extracted with a 50% ethanolic solution.[4]

2. Chromatographic Separation:

-

Centrifugal Partition Chromatography (CPC): This technique is effective for the separation of acidic compounds from complex extracts.[10][11]

-

Principle: CPC is a liquid-liquid chromatography technique where a liquid stationary phase is immobilized by a centrifugal force, and a mobile liquid phase is passed through it. Separation is based on the differential partitioning of solutes between the two immiscible liquid phases.[11][12]

-

Typical Procedure: An acidic aqueous phase can be used as the stationary phase, while an organic solvent mixture serves as the mobile phase. The extract is dissolved in a suitable solvent and injected into the CPC system. Fractions are collected and analyzed for the presence of the target compounds.[10]

-

Identification and Characterization

1. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection:

-

Column: A reversed-phase C18 column (e.g., XTerra MS C18) is commonly used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a small percentage of acid (e.g., 0.1% formic acid), is employed.

-

Detection: PDA detection allows for the acquisition of UV spectra, which can aid in the initial identification of phenolic compounds.[13]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic compounds.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for the structural elucidation and confirmation of the identity of the derivatives.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are essential for the definitive structural characterization of isolated compounds.[4] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Biological Activities and Signaling Pathways

This compound derivatives from Cimicifuga racemosa exhibit a range of biological activities, including estrogenic, anti-inflammatory, antioxidant, and enzyme-inhibiting effects.

Estrogenic Activity

Fukinolic acid has been shown to possess estrogenic properties by promoting the proliferation of estrogen-dependent MCF-7 breast cancer cells.[8] This suggests a potential interaction with the estrogen signaling pathway.

Estrogenic activity of fukinolic acid in MCF-7 cells.

Anti-inflammatory Activity

Certain this compound derivatives and their precursors, such as isoferulic and ferulic acid, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like interleukin-8 (IL-8).[9][13]

Anti-inflammatory mechanism of isoferulic acid.

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[14] This activity is largely due to the presence of phenolic hydroxyl groups in their structures.[14]

References

- 1. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxy(phenyl)pyruvic acid reductase in Actaea racemosa L.: a putative enzyme in cimicifugic and fukinolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Actaea racemosa (root and rhizome) - AHPA Botanical Identity References Compendium [botanicalauthentication.org]

- 7. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of ferulic acid and isoferulic acid on murine interleukin-8 production in response to influenza virus infections in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpra.com [ijpra.com]

- 12. Separation of phenolic acids by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of ferulic acid and isoferulic acid on the production of macrophage inflammatory protein-2 in response to respiratory syncytial virus infection in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Intertwined World of Fukiic Acid and Fukinolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukiic acid and its prominent derivative, fukinolic acid, represent a class of phenylpropanoid-polyketide-derived natural products with a growing portfolio of significant biological activities. This technical guide provides an in-depth exploration of the relationship between these two compounds, detailing their biosynthesis, chemical structures, and multifaceted pharmacological effects. Quantitative data from key studies are systematically presented, and detailed experimental protocols for the discussed biological assays are provided to facilitate further research and development. Visual diagrams of their biochemical relationship and experimental workflows are included to enhance understanding.

Core Relationship and Chemical Structures

Fukinolic acid is chemically defined as 2-E-caffeoylthis compound , establishing it as an ester derivative of this compound.[1][2] this compound, with the chemical name (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, serves as the foundational backbone.[3][4] The esterification of the C-2 hydroxyl group of the tartaric acid moiety of this compound with caffeic acid results in the formation of fukinolic acid.[5] This structural relationship is the basis for their interconnected biosynthesis and often complementary, though sometimes distinct, biological activities.

Other related compounds, known as cimicifugic acids, are also esters of this compound or the closely related piscidic acid, with different hydroxycinnamic acid derivatives like ferulic acid and isoferulic acid.[1]

Biosynthesis

The biosynthesis of fukinolic acid is a multi-step process that begins with amino acid precursors.[6][7][8][9] The this compound moiety is derived from L-tyrosine , while the caffeic acid portion originates from L-phenylalanine .[8][9] The proposed biosynthetic pathway suggests that L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-hydroxyphenyllactic acid.[6] Subsequent steps lead to the formation of the this compound structure. The caffeic acid moiety is formed from L-phenylalanine via the phenylpropanoid pathway, resulting in caffeoyl-CoA. The final step in the formation of fukinolic acid is the esterification of this compound with caffeoyl-CoA.[6][10]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of this compound and fukinolic acid.

Table 1: Cytochrome P450 Isozyme Inhibition

| Compound | CYP Isozyme | IC50 (µM) |

| Fukinolic Acid | CYP1A2 | 1.8 |

| CYP2D6 | 12.6 | |

| CYP2C9 | 10.5 | |

| CYP3A4 | 9.8 | |

| Cimicifugic Acid A | CYP1A2 | 7.2 |

| CYP2D6 | 11.2 | |

| CYP2C9 | 8.9 | |

| CYP3A4 | 7.6 | |

| Cimicifugic Acid B | CYP1A2 | 6.5 |

| CYP2D6 | 9.8 | |

| CYP2C9 | 7.5 | |

| CYP3A4 | 6.8 |

Data sourced from a study on black cohosh extracts and their constituents.[11]

Table 2: Estrogenic Activity in MCF-7 Cells

| Compound | Concentration (M) | Proliferation (% of control) | Reference (Estradiol) |

| Fukinolic Acid | 5 x 10⁻⁸ | 126% | 120% at 10⁻¹⁰ M |

Data from an in vitro study on the estrogenic activity of compounds from Cimicifuga racemosa.[2]

Table 3: Collagenolytic Activity Inhibition

| Compound | Concentration (µM) | % Inhibition |

| Fukinolic Acid | 0.22 - 0.24 | 47 - 64% |

| Cimicifugic Acids A, B, C | 0.22 - 0.24 | 47 - 64% |

| Cimicifugic Acids D, E, F | 0.23 - 0.24 | 20 - 37% |

| This compound | - | Weaker than esters |

Data highlighting the potent inhibitory activity of this compound esters against collagenolytic enzymes.[12]

Table 4: Vasoactive Effects on Rat Aortic Strips

| Compound | Concentration (M) | Effect |

| Fukinolic Acid | 3 x 10⁻⁴ | Sustained relaxation |

| This compound | 3 x 10⁻⁴ | No vasoactivity |

Data from a study investigating the vasoactive effects of compounds from Cimicifuga plants.

Detailed Experimental Protocols

Isolation of Fukinolic Acid

While a highly detailed, step-by-step protocol for the isolation of fukinolic acid is not available in the provided search results, a general bioassay-guided fractionation approach is described. The process typically involves:

-

Extraction: The rhizomes of a plant source like Cimicifuga heracleifolia are extracted with a solvent such as 50% ethanol.[2]

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques.

-

Purification: The active fractions are further purified using methods like high-performance liquid chromatography (HPLC).

-

Identification: The purified compounds are identified using spectroscopic techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR).

Cytochrome P450 Inhibition Assay

This protocol is based on a high-throughput in vitro fluorometric microtiter plate assay.[11][13][14]

-

Enzyme Source: Human recombinant insect Sf9 cells expressing specific CYP isozymes (CYP1A2, 2C9, 2D6, and 3A4).

-

Substrates:

-

3-cyano-7-ethoxycoumarin (CEC) for CYP1A2 and CYP2D6.

-

Resorufin benzyl (B1604629) ether (BzRes) for CYP3A4.

-

-

Procedure: a. Assays are conducted in 96-well microtiter plates. b. Substrates are prepared as homogenous suspensions in pH 7.5 potassium phosphate (B84403) buffer. c. Test compounds (fukinolic acid, etc.) are dissolved in methanol (B129727) or DMSO (final solvent concentration <1%). d. Test-blank wells contain the compound and buffer solution. e. Plates are pre-warmed to 37°C after substrate and inhibitor addition. f. Reactions are initiated by adding pre-warmed enzyme and cofactors. The final incubation volume is 0.2 ml. g. Incubation times are 30 minutes for CYP1A2 and CYP3A4, and 45 minutes for CYP2C9 and CYP2D6. h. Reactions are stopped by adding 0.1 ml of 60% acetonitrile, 40% 0.1 M Tris, pH 9.

-

Data Analysis: The fluorescence is measured, and IC50 values are determined for compounds showing >50% inhibition at a screening concentration.

Estrogenic Activity: MCF-7 Cell Proliferation Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.[15][16][17][18]

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium.

-

Hormone Depletion: Before the assay, cells are grown in a hormone-free medium for at least 72 hours to deplete any residual hormones.[17] This medium is typically phenol-red free and supplemented with charcoal-dextran stripped fetal bovine serum.

-

Treatment: a. Cells are plated in 96-well plates. b. After adherence, the medium is replaced with the hormone-free medium containing the test compound (e.g., fukinolic acid) at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., ethanol) is also included. c. Cells are incubated for a specified period (e.g., 72 hours).

-

Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the Sulforhodamine B (SRB) assay.[19] a. Cells are fixed with trichloroacetic acid. b. Fixed cells are stained with SRB. c. Unbound dye is washed away, and the protein-bound dye is solubilized. d. The absorbance is read on a plate reader.

-

Data Analysis: The increase in cell proliferation is calculated relative to the vehicle control.

Collagenolytic Activity Assay

This assay measures the ability of a compound to inhibit the activity of collagenase.[1][20][21][22][23]

-

Principle: A synthetic peptide substrate that mimics the structure of collagen (e.g., FALGPA) is used. Cleavage of this substrate by collagenase is monitored spectrophotometrically.

-

Reagents:

-

Collagenase enzyme

-

Synthetic peptide substrate

-

Assay buffer

-

Test compound (inhibitor)

-

-

Procedure: a. The assay is typically performed in a 96-well plate. b. The test compound is pre-incubated with the collagenase enzyme. c. The reaction is initiated by adding the substrate. d. The change in absorbance is measured over time in a kinetic mode at a specific wavelength (e.g., 345 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control.

Vasoactive Effect Assay on Rat Aorta

This ex vivo method assesses the vasorelaxant or vasoconstrictive properties of a compound.[24][25][26][27][28]

-

Tissue Preparation: a. The thoracic aorta is dissected from a rat and cut into rings of approximately 4 mm. b. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Procedure: a. The aortic rings are pre-contracted with an agonist such as norepinephrine (B1679862) or phenylephrine (B352888). b. Once a stable contraction is achieved, the test compound (e.g., fukinolic acid) is added in a cumulative manner. c. Changes in vascular tone (relaxation or contraction) are recorded using a force transducer.

-

Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the agonist.

Antiviral Assay for Enterovirus A71 (EV-A71)

A plaque reduction assay is a common method to evaluate antiviral activity.[29][30][31][32][33]

-

Cell Culture: A suitable host cell line (e.g., Vero or RD cells) is grown to confluence in multi-well plates.

-

Infection: a. Cells are pre-treated with various concentrations of the test compound. b. The cells are then infected with a known amount of EV-A71.

-

Plaque Formation: a. After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agar) with or without the test compound. b. The plates are incubated for a period sufficient for plaques (zones of cell death) to form (typically 2-3 days).

-

Visualization and Quantification: a. The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. b. The number of plaques in the presence of the test compound is compared to the number in the untreated control.

-

Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC50) is determined.

HIV-1 Integrase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase.[34][35][36][37][38]

-

Principle: The assay measures the two key catalytic activities of integrase: 3'-processing and strand transfer.

-

Reagents:

-

Purified recombinant HIV-1 integrase.

-

Oligonucleotide substrates mimicking the viral DNA ends.

-

Target DNA for the strand transfer reaction.

-

-

Procedure (Strand Transfer Assay): a. The integrase enzyme is pre-incubated with the viral DNA substrate to form a stable complex. b. The test compound (e.g., this compound) is added. c. The strand transfer reaction is initiated by the addition of the target DNA. d. The reaction products are separated by gel electrophoresis and visualized (e.g., by autoradiography if using radiolabeled substrates).

-

Data Analysis: The inhibition of the formation of the strand transfer product is quantified.

Conclusion

This compound and its ester derivative, fukinolic acid, are phytocompounds with a clear structural and biosynthetic relationship. This connection underpins their diverse and potent biological activities, which range from enzyme inhibition to antiviral and estrogenic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of these promising natural products. The provided diagrams aim to simplify the complex relationships and workflows, fostering a deeper understanding of the science behind fukiic and fukinolic acids.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. researchgate.net [researchgate.net]

- 3. (2R,3S)-2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxybutanedioic acid | C11H12O8 | CID 161871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H12O8) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of fukinolic acid isolated from Petasites japonicus [agris.fao.org]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Fukinolic Acid and Cimicifugic Acids from Cimicifuga Species on Collagenolytic Activity [jstage.jst.go.jp]

- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]

- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. genome.ucsc.edu [genome.ucsc.edu]

- 18. researchgate.net [researchgate.net]

- 19. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 22. assaygenie.com [assaygenie.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. reprocell.com [reprocell.com]

- 25. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Live Virus EV-A71 - RD - Antiviral Screening Assay protocol v1 [protocols.io]

- 30. An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. The total synthesis of this compound, an HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Inhibition of HIV-1 integrase by flavones, caffeic acid phenethyl ester (CAPE) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Discovery of Small-Molecule HIV-1 Fusion and Integrase Inhibitors Oleuropein and Hydroxytyrosol: II. Integrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Biological Landscape of Fukiic Acid Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological properties of fukiic acid esters, a class of phenolic compounds found predominantly in plants of the Cimicifuga (Actaea) species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. Herein, we delve into their antioxidant, anti-inflammatory, enzyme-inhibiting, and estrogenic activities, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

I. Core Biological Activities of this compound Esters

This compound esters, including fukinolic acid and various cimicifugic acids, have demonstrated a range of biological effects. These compounds are hydroxycinnamic acid esters of this compound or the related piscidic acid.[1][2] Their biological activities are a subject of ongoing research, with significant findings in the areas of enzyme inhibition and antioxidant effects.

A. Enzyme Inhibition

This compound esters have been identified as potent inhibitors of several key enzymes, highlighting their potential for therapeutic applications, including the mitigation of drug-drug interactions and the modulation of inflammatory processes.

Cytochrome P450 Inhibition:

Fukinolic acid, along with cimicifugic acids A and B, has been shown to strongly inhibit various cytochrome P450 (CYP) isozymes.[3] These enzymes are crucial for the metabolism of a vast array of drugs, and their inhibition can lead to significant drug-drug interactions. The inhibitory effects of these this compound esters on major CYP isoforms are summarized in Table 1. Notably, fukinolic acid is a particularly potent inhibitor of CYP1A2, with an IC50 value of 1.8 µM.[4]

Table 1: Inhibition of Cytochrome P450 Isozymes by this compound Esters

| Compound | CYP Isozyme | IC50 (µM) |

| Fukinolic Acid | CYP1A2 | 1.8[4] |

| CYP2D6 | 12.6[5] | |

| CYP2C9 | 7.8[5] | |

| CYP3A4 | 10.2[5] | |

| Cimicifugic Acid A | CYP1A2 | 7.2[5] |

| CYP2D6 | 11.8[5] | |

| CYP2C9 | 6.5[5] | |

| CYP3A4 | 9.5[5] | |

| Cimicifugic Acid B | CYP1A2 | 6.8[5] |

| CYP2D6 | 10.5[5] | |

| CYP2C9 | 5.9[5] | |

| CYP3A4 | 8.7[5] |

Neutrophil Elastase Inhibition:

Fukinolic acid and several cimicifugic acids have demonstrated dose-dependent inhibitory activity against neutrophil elastase, an enzyme implicated in inflammatory conditions.[6] Fukinolic acid was found to be a particularly potent inhibitor with an IC50 of 0.23 µM.[6] The IC50 values for this activity are presented in Table 2.

Table 2: Inhibition of Neutrophil Elastase by this compound Esters

| Compound | IC50 (µM) |

| Fukinolic Acid | 0.23[6] |

| Cimicifugic Acid A | 2.2[6] |

| Cimicifugic Acid B | 11.4[6] |

| Cimicifugic Acid F | 18[6] |

Hyaluronidase (B3051955) Inhibition:

Fukinolic acid and cimicifugic acids A-J have been reported to exhibit stronger hyaluronidase inhibitory activities than the positive control, rosmarinic acid.[7] Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix, and their inhibition is relevant in anti-inflammatory and anti-aging contexts. While the potent inhibitory activity is noted, specific IC50 values for individual this compound esters were not available in the reviewed literature.

B. Antioxidant Activity

The antioxidant potential of this compound esters has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Cimicifugic acid B was reported to have an IC50 of 21 µM in this assay, indicating its capacity to neutralize free radicals.[8]

Table 3: Antioxidant Activity of this compound Esters (DPPH Assay)

| Compound | IC50 (µM) |

| Cimicifugic Acid B | 21[8] |

C. Anti-inflammatory Activity

The anti-inflammatory properties of this compound esters are an area of significant interest. While direct IC50 values for fukinolic acid and its primary derivatives in common anti-inflammatory assays were not consistently found, related compounds from Cimicifuga species have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10] For instance, several cimicitaiwanins, which are structurally related to this compound esters, exhibited IC50 values ranging from 6.54 to 24.58 µM for NO inhibition.[9] It is suggested that the anti-inflammatory effects of Cimicifuga racemosa extracts may be attributable to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.[4]

D. Estrogenic Activity

Fukinolic acid has demonstrated estrogenic activity in vitro. In an estrogen-dependent MCF-7 human breast cancer cell proliferation assay, fukinolic acid at a concentration of 5 x 10⁻⁸ M induced a 126% increase in cell proliferation, which was comparable to the effect of estradiol (B170435) at 10⁻¹⁰ M (120% proliferation).[2]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of the biological properties of this compound esters.

A. Cytochrome P450 Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory effect of compounds on CYP450 enzyme activity using a luminescent assay format.[11][12][13]

1. Principle: This assay utilizes luminogenic CYP450 probe substrates that are derivatives of beetle luciferin (B1168401). The CYP450 enzyme metabolizes the substrate, converting it into luciferin. The amount of luciferin produced is then quantified by the addition of a luciferin detection reagent containing luciferase, which generates a luminescent signal directly proportional to the CYP450 activity.[11] Inhibition of the CYP450 enzyme results in a decreased luminescent signal.

2. Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2D6, CYP2C9, CYP3A4)

-

P450-Glo™ Substrates (Promega)

-

P450-Glo™ Luciferin Detection Reagent (Promega)

-

NADPH Regeneration System

-

Potassium phosphate (B84403) buffer

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

Test compounds (this compound esters) and positive control inhibitors (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6, sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4)[5]

3. Procedure:

-

Prepare a reaction mixture containing the recombinant CYP450 enzyme, P450-Glo™ substrate, and NADPH regeneration system in potassium phosphate buffer.

-

Dispense the test compounds at various concentrations into the wells of the microplate. Include wells for a positive control inhibitor and a no-inhibitor (vehicle) control.

-

Initiate the reaction by adding the CYP450 reaction mixture to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the enzymatic reaction and initiate the luminescent reaction by adding the P450-Glo™ Luciferin Detection Reagent to each well.

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

B. DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for determining the free radical scavenging activity of a compound using the stable DPPH radical.[8][14][15]

1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[8]

2. Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compounds (this compound esters)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Spectrophotometer or microplate reader

3. Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

C. MCF-7 Cell Proliferation Assay (Estrogenic Activity)

This protocol describes a method to assess the estrogenic activity of compounds by measuring the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][16]

1. Principle: MCF-7 cells are known to proliferate in response to estrogens. The estrogenic activity of a test compound can be determined by quantifying the increase in cell number after treatment.

2. Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

17β-Estradiol (positive control)

-

Test compounds (this compound esters)

-

96-well cell culture plates

-

Cell counting solution (e.g., Sulforhodamine B (SRB) or MTS reagent)

-

Microplate reader

3. Procedure:

-

Culture MCF-7 cells in DMEM supplemented with CS-FBS to deprive them of estrogens.

-

Seed the cells into 96-well plates at an appropriate density.

-

After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of the test compounds, 17β-estradiol, or vehicle control.

-

Incubate the plates for a period of 6 days.

-

At the end of the incubation period, quantify cell proliferation using a suitable method such as the SRB assay. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.

-

Measure the absorbance at the appropriate wavelength (e.g., 515 nm for SRB).

4. Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the concentration of the test compound.

-

Compare the proliferative effect of the test compound to that of the positive control, 17β-estradiol.

D. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)

This protocol details a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[17][18][19]

1. Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production is a common indicator of anti-inflammatory activity. NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[17]

2. Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Test compounds (this compound esters)

-

Positive control (e.g., a known iNOS inhibitor like L-NAME)

-

96-well cell culture plates

-

Microplate reader

3. Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only and an unstimulated control group.

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

4. Data Analysis:

-

Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

E. Hyaluronidase Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric method for measuring the inhibitory activity of compounds against the enzyme hyaluronidase.[20][21][22]

1. Principle: This turbidimetric assay is based on the principle that hyaluronic acid forms a precipitate with an acidified albumin solution, which can be measured as turbidity. Hyaluronidase cleaves hyaluronic acid into smaller fragments that do not precipitate. Therefore, the activity of hyaluronidase is measured by the reduction in turbidity. An inhibitor of hyaluronidase will prevent the degradation of hyaluronic acid, resulting in higher turbidity.[20]

2. Materials:

-

Hyaluronidase from bovine testes

-

Hyaluronic acid sodium salt

-

Bovine serum albumin (BSA)

-

Sodium phosphate buffer

-

Sodium acetate (B1210297) buffer

-

Test compounds (this compound esters)

-

Positive control (e.g., Apigenin)

-

Spectrophotometer

3. Procedure:

-

Prepare a solution of hyaluronic acid in sodium phosphate buffer.

-

Prepare a solution of hyaluronidase in the same buffer.

-

Prepare an acidified albumin solution.

-

In test tubes, pre-incubate the hyaluronidase solution with various concentrations of the test compound or positive control at 37°C for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the hyaluronic acid solution to each tube and incubate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding the acidified albumin solution. This will also induce the precipitation of the undigested hyaluronic acid.

-

Allow the mixture to stand at room temperature for 10 minutes to allow the turbidity to develop.

-

Measure the absorbance (turbidity) at 600 nm.

4. Data Analysis:

-

Calculate the percentage of hyaluronidase inhibition using the formula: % Inhibition = [(Abs_sample - Abs_enzyme) / (Abs_control - Abs_enzyme)] x 100 where Abs_sample is the absorbance with the inhibitor, Abs_enzyme is the absorbance with the enzyme alone, and Abs_control is the absorbance without the enzyme.

-

Determine the IC50 value from a dose-response curve.

III. Signaling Pathways and Molecular Mechanisms

The biological activities of this compound esters are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

A. Biosynthesis of Fukinolic Acid

The biosynthesis of fukinolic acid involves the esterification of this compound with caffeic acid. The proposed biosynthetic pathway provides a basis for understanding the natural production of these compounds.

B. Anti-inflammatory Signaling

While the precise anti-inflammatory mechanisms of this compound esters are still under investigation, related phenolic compounds are known to modulate key inflammatory pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS.

C. Anticancer Activity: Hedgehog Pathway Inhibition

Recent studies have indicated that cimicifugic acid B exerts its antiproliferative and cytotoxic effects against cervical cancer cells, in part, by downregulating the Hedgehog signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

IV. Conclusion

This compound esters represent a promising class of natural compounds with a diverse range of biological activities. Their potent enzyme-inhibiting properties, coupled with antioxidant, anti-inflammatory, and estrogenic effects, underscore their potential for development into novel therapeutic agents. This guide provides a foundational resource for researchers to further explore the pharmacological landscape of these intricate molecules. Future studies should focus on elucidating the precise molecular mechanisms underlying their activities and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of neutrophil elastase activity by cinnamic acid derivatives from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. marinebiology.pt [marinebiology.pt]

- 16. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jkb.ub.ac.id [jkb.ub.ac.id]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]

Fukiic Acid as an HIV-1 Integrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued exploration of novel therapeutic targets and inhibitory compounds. The HIV-1 integrase (IN) enzyme is a critical component of the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome, a key step for establishing a persistent infection.[1] As such, IN has emerged as a validated and attractive target for antiretroviral drug development. This technical guide provides an in-depth overview of Fukiic acid as a potential HIV-1 integrase inhibitor. While identified as a potent inhibitor, specific quantitative data on its activity remains limited in publicly available literature.[2] This guide, therefore, also draws upon data from structurally and mechanistically related compounds to provide a comprehensive understanding of this class of inhibitors.

HIV-1 Integrase: Mechanism of Action

The integration of viral DNA into the host genome is a multi-step process catalyzed by HIV-1 integrase. The enzyme has three principal domains: the N-terminal domain, the catalytic core domain, and the C-terminal domain. The catalytic core contains the highly conserved D, D(35)E motif (Asp64, Asp116, and Glu152), which coordinates divalent metal ions (Mg²⁺ or Mn²⁺) essential for the catalytic reactions.[3] The integration process involves two key catalytic steps:

-

3'-Processing: This occurs in the cytoplasm within the pre-integration complex (PIC). Integrase binds to the long terminal repeats (LTRs) of the viral DNA and endonucleolytically removes a dinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.[3]

-

Strand Transfer: Following the translocation of the PIC into the nucleus, the integrase-viral DNA complex binds to the host cell's chromosomal DNA. In the strand transfer reaction, the exposed 3'-hydroxyls of the viral DNA attack the phosphodiester backbone of the host DNA, resulting in the covalent insertion of the viral genome into the host's genetic material.[3]

This compound and its Analogs as HIV-1 Integrase Inhibitors

This compound, a phenolic compound, has been identified as a potent inhibitor of HIV-1 integrase in biochemical assays.[2] However, it did not exhibit antiviral activity in cell-based assays with MT-4 cells, suggesting that its primary mode of action is direct enzymatic inhibition rather than a broader cellular effect.[2]

Mechanism of Inhibition

The precise mechanism of this compound's interaction with HIV-1 integrase has not been extensively detailed in the available literature. However, based on studies of structurally similar dicaffeoylquinic acids, it is proposed that these compounds inhibit integrase by interacting with conserved amino acids within the central core domain of the enzyme.[4] Molecular modeling studies of related compounds suggest that they may bind to the active site of the integrase.[5][6] A common mechanism for this class of inhibitors is the chelation of the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, which are critical for the catalytic activity of integrase.[3]

Quantitative Analysis of HIV-1 Integrase Inhibition

| Inhibitor | Target Reaction | IC₅₀ (µM) | Reference Compound(s) |

| Representative Diketo Acid | Strand Transfer | ~0.08 - 0.15 | L-731,988 and L-708,906 |

| Representative Diketo Acid | 3'-Processing | >10 | L-731,988 |

| Dicaffeoylquinic Acid | Overall Integration | ~0.06 - 0.66 µg/mL | 3,5-dicaffeoylquinic acid, L-chicoric acid |

| HDS1 | Strand Transfer | 2.9 | HDS1 |

| HDS1 | 3'-Processing | 2.7 | HDS1 |

Note: The data presented for diketo acids and dicaffeoylquinic acids are for compounds structurally or mechanistically analogous to this compound and are intended for illustrative purposes.

Experimental Protocols

The evaluation of HIV-1 integrase inhibitors typically involves two primary biochemical assays that correspond to the two key catalytic steps of the integration process.

3'-Processing Assay

Objective: To determine the ability of a compound to inhibit the endonucleolytic cleavage of a dinucleotide from the 3' ends of a model viral DNA substrate.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing an assay buffer, a purified recombinant HIV-1 integrase enzyme, and a labeled oligonucleotide substrate that mimics the viral DNA LTR end.

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.

-

Reaction Initiation: The reaction is initiated by the addition of the reaction mixture to the wells containing the inhibitor.

-

Incubation: The plate is incubated at 37°C for a specified time (typically 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Product Detection: The reaction is stopped, and the processed product is detected. The amount of product formed is inversely proportional to the inhibitor's activity.

-

Data Analysis: The concentration of the inhibitor that reduces the 3'-processing activity by 50% is calculated as the IC₅₀ value.

Strand Transfer Assay

Objective: To determine the ability of a compound to inhibit the integration of the processed viral DNA substrate into a target DNA substrate.

Methodology:

-

Pre-integration Complex Formation: The purified integrase enzyme is pre-incubated with a labeled viral DNA end substrate to form the pre-integration complex.

-

Inhibitor Addition: Serial dilutions of the test compound are added to the wells of a microplate.

-

Addition of Pre-integration Complex: The pre-formed pre-integration complex is added to the wells.

-

Reaction Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 60-120 minutes).

-

Reaction Termination and Product Detection: The reaction is stopped, and the strand transfer product is detected.

-

Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% is calculated as the IC₅₀ value.

Visualizations

HIV-1 Integration Signaling Pathway

Caption: HIV-1 integration pathway and points of inhibition.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

Caption: Workflow for HIV-1 integrase inhibition assay.

Conclusion